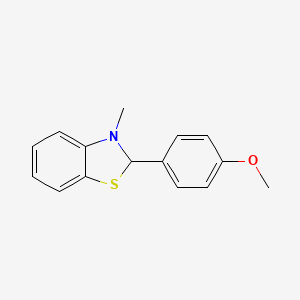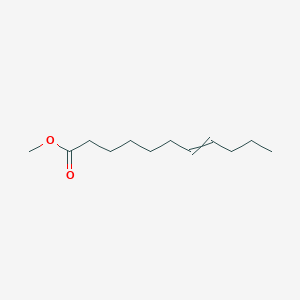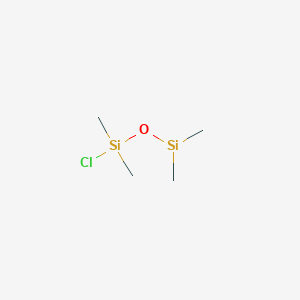
CID 13168611
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C4H11ClOSi2. This compound is part of the disiloxane family, characterized by the presence of a silicon-oxygen-silicon (Si-O-Si) linkage. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
1-Chloro-1,1,3,3-tetramethyldisiloxane can be synthesized through several methods. One common synthetic route involves the hydrolysis of chlorodimethylsilane. This process requires careful control of reaction conditions to prevent the formation of oligomeric siloxanes and the release of hydrogen chloride (HCl). The reaction typically takes place under anhydrous conditions to avoid unwanted side reactions.
Industrial production of 1-Chloro-1,1,3,3-tetramethyldisiloxane often involves the use of large-scale reactors where chlorodimethylsilane is hydrolyzed in the presence of a catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting material.
Análisis De Reacciones Químicas
1-Chloro-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as alkoxides or amines, to form different organosilicon compounds.
Hydrosilylation: This compound can participate in hydrosilylation reactions, where it adds across carbon-carbon multiple bonds in the presence of a catalyst, typically platinum-based.
Reduction: It can act as a reducing agent in the presence of suitable catalysts, converting various functional groups into their reduced forms.
Common reagents used in these reactions include platinum catalysts for hydrosilylation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-1,1,3,3-tetramethyldisiloxane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in hydrosilylation reactions.
Medicine: Research is ongoing to investigate its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which 1-Chloro-1,1,3,3-tetramethyldisiloxane exerts its effects depends on the specific reaction it is involved in. In hydrosilylation reactions, the compound acts as a hydride donor, facilitated by the presence of a catalyst. The silicon-hydrogen (Si-H) bond is activated by the catalyst, allowing it to add across carbon-carbon multiple bonds.
In substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new silicon-nucleophile bond. The reaction mechanism typically involves the formation of a pentacoordinate silicon intermediate, which then collapses to form the final product.
Comparación Con Compuestos Similares
1-Chloro-1,1,3,3-tetramethyldisiloxane can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyldisiloxane: Lacks the chlorine atom and is used primarily as a reducing agent and in hydrosilylation reactions.
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: Contains two chlorine atoms and is used in the synthesis of silicon-based polymers and other organosilicon compounds.
1,1,3,3,5,5-Hexamethyltrisiloxane: Contains an additional silicon-oxygen linkage and is used in similar applications but offers different reactivity due to its structure.
The uniqueness of 1-Chloro-1,1,3,3-tetramethyldisiloxane lies in its ability to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications.
Propiedades
InChI |
InChI=1S/C4H12ClOSi2/c1-7(2)6-8(3,4)5/h1-4H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSXHLTWMOUTEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClOSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30850318 |
Source


|
| Record name | 1-Chloro-1,1,3,3-tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30850318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56240-52-9 |
Source


|
| Record name | 1-Chloro-1,1,3,3-tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30850318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

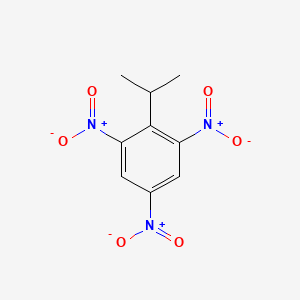
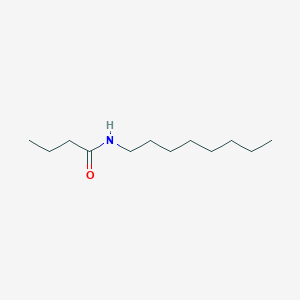

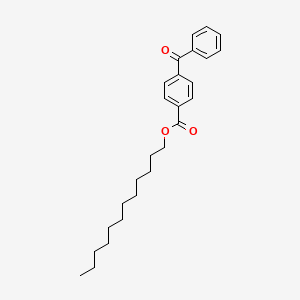
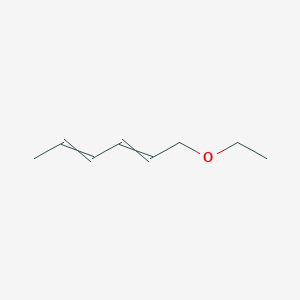
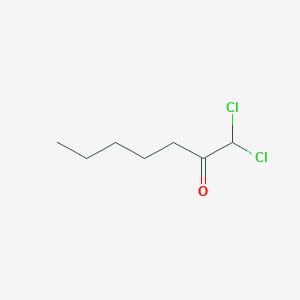
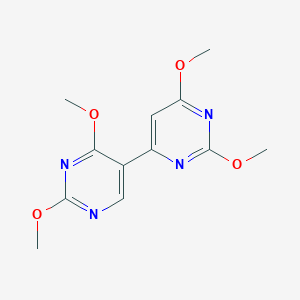
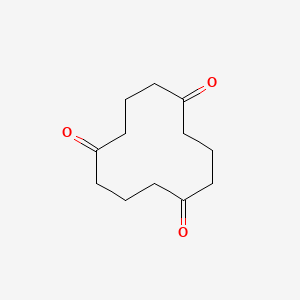
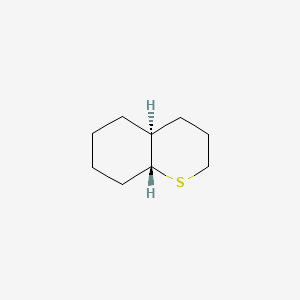
![N-[3-(Nonyloxy)phenyl]acetamide](/img/structure/B14633871.png)

